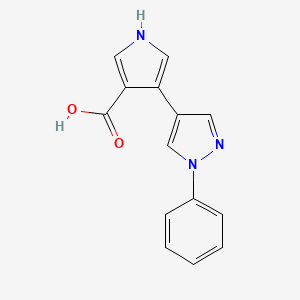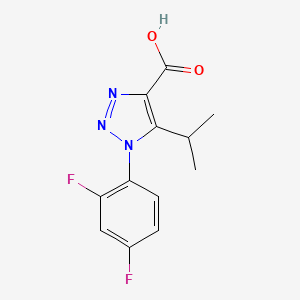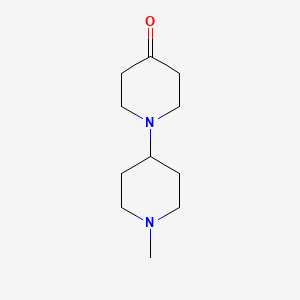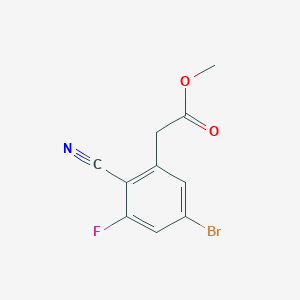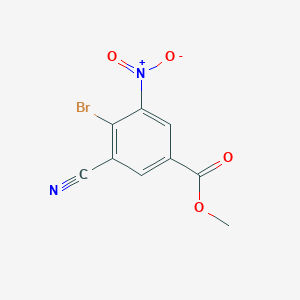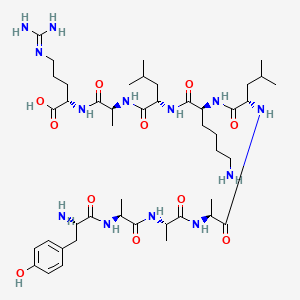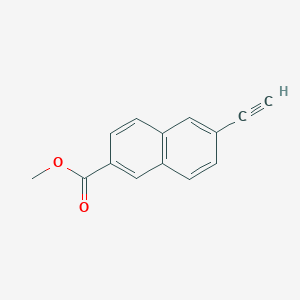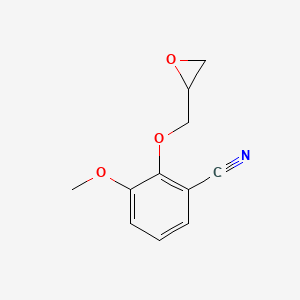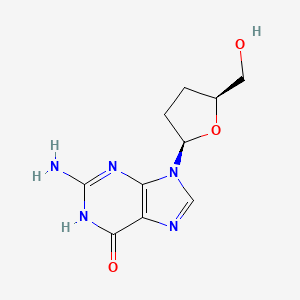
2',3'-Dideoxyguanosine
Vue d'ensemble
Description
2’,3’-Dideoxyguanosine is a nucleoside analog . It is similar to guanosine, but with one hydroxyl group removed from the 2’ position of the ribose sugar . It is used as a chain terminator inhibitor and an inhibitor of telomerases . It is also a prodrug that is activated in vivo by demethylation and conversion to 2’, 3’-dideoxyguanosine .
Synthesis Analysis
The synthesis of 2’,3’-Dideoxyguanosine involves treating 3’-amino-3’-deoxythymidine and 2,6-diaminopurine with a pyrimidine nucleoside phosphorylase and a purine nucleoside phosphorylase to prepare 3’-amino-2’,3’-dideoxyribosyl 2,6-diaminopurine . The product is then converted enzymatically with an adenosine deaminase to prepare 3’-amino-2’,3’-dideoxyguanosine .
Molecular Structure Analysis
The molecular formula of 2’,3’-Dideoxyguanosine is C10H13N5O3 . Its molecular weight is 251.24 . The InChI key is OCLZPNCLRLDXJC-NTSWFWBYSA-N . The solid-state structure of 7-deaza-2’-deoxyisoguanosine, an analogue of 2’,3’-Dideoxyguanosine, has been determined by a single-crystal X-ray analysis .
Chemical Reactions Analysis
2’,3’-Dideoxyguanosine is a reverse transcriptase inhibitor with potent activity against hepatitis B virus (HBV); it is a prodrug that is activated in vivo by demethylation and conversion to 2’, 3’-dideoxyguanosine .
Physical And Chemical Properties Analysis
2’,3’-Dideoxyguanosine is a white to off-white powder . It has a boiling point of 632.1 °C at 760 mmHg and a density of 1.91 g/cm3 . It should be stored at 2-8°C .
Applications De Recherche Scientifique
Chemical Stability and Degradation
2',3'-Dideoxyguanosine (ddGuo) has been studied for its chemical stability, particularly in relation to its potential use in treating AIDS. Research has shown that the degradation of ddGuo is influenced by the pH and ionic strength of the medium. These factors are crucial in understanding the stability and effective use of ddGuo in different environments (Schepdael et al., 1991).
Anti-HIV Activity
A significant area of research for 2',3'-Dideoxyguanosine is its application in inhibiting the Human Immunodeficiency Virus (HIV). It has been identified as a potent and selective anti-HIV agent in vitro. Studies demonstrate its ability to inhibit HIV-induced cytopathogenicity and viral antigen expression, making it a promising compound for AIDS treatment (Baba et al., 1987).
Structural Analysis and Synthesis
The molecular and crystal structure of 2',3'-Dideoxyguanosine has been analyzed to understand its interactions and stability. This information is vital for designing effective drugs based on ddGuo. Additionally, studies have focused on synthesizing ddGuo and its analogs, which are essential for developing new therapeutic agents (Roey & Chu, 1992).
Pharmacological Aspects
The metabolism and cellular pharmacology of 2',3'-Dideoxyguanosine in human cells have been extensively studied. Understanding how ddGuo is metabolized and activated in target cells is crucial for its effective use as an antiviral agent. These studies provide insights into the pathways and enzymes involved in the activation of ddGuo, contributing to the development of more effective treatment strategies (Bondoc et al., 1992).
Comparative Studies with Other Agents
Comparative studies of 2',3'-Dideoxyguanosine with other antiretroviral agents have been conducted to evaluate its efficacy and selectivity. These studies are crucial in determining the unique advantages and potential limitations of ddGuo compared to other available treatments for HIV (White et al., 1989).
Membrane Permeation and Transport
Research has also focused on the mechanism of membrane permeation of ddGuo in human cells. Understanding how ddGuo enters and is transported within cells is essential for optimizing its delivery and efficacy as an antiretroviral drug (Domin et al., 1993).
Safety And Hazards
Orientations Futures
Research is ongoing into the use of 2’,3’-Dideoxyguanosine as a telomerase inhibitor for tumor therapy . A method for preparing 3’-amino-2’,3’-dideoxyguanosine has been disclosed, which could lead to the production of 3’-amino-2’,3’-dideoxyguanosine with very high yield in a relatively simple procedure .
Propriétés
IUPAC Name |
2-amino-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-10-13-8-7(9(17)14-10)12-4-15(8)6-2-1-5(3-16)18-6/h4-6,16H,1-3H2,(H3,11,13,14,17)/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLZPNCLRLDXJC-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=NC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20234527 | |
| Record name | 2',3'-Dideoxyguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20234527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dideoxyguanosine | |
CAS RN |
85326-06-3 | |
| Record name | Dideoxyguanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85326-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',3'-Dideoxyguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085326063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3'-Dideoxyguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20234527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



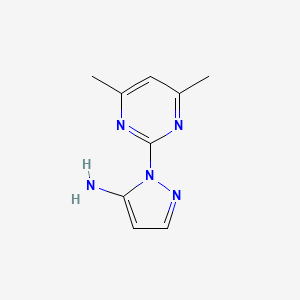
![6-Chloro-3-(2-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417345.png)
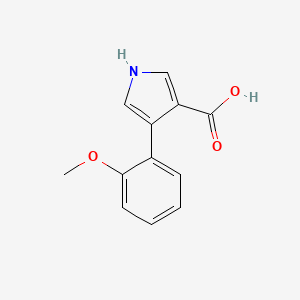

![6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417348.png)
![3-[3-(difluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1417350.png)
